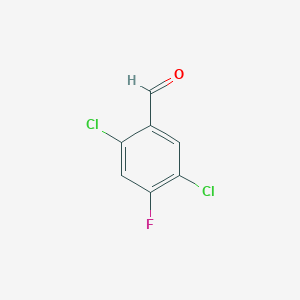

2,5-Dichloro-4-fluorobenzaldehyde, 95%

Übersicht

Beschreibung

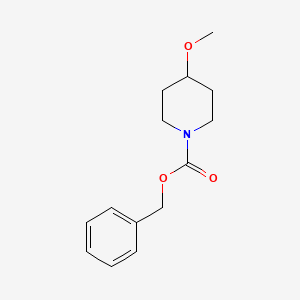

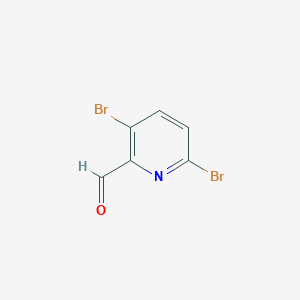

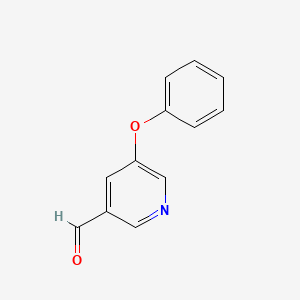

2,5-Dichloro-4-fluorobenzaldehyde is a type of fluorinated benzaldehyde . It is a halogen substituted benzaldehyde . It is used as a synthetic intermediate .

Synthesis Analysis

The synthesis of 2,5-Dichloro-4-fluorobenzaldehyde can be achieved from commercially available 4-chloro-3,5-difluorobenzonitrile . The process involves a sequence of nitration, selective reduction, diazotisation, and chlorination .Molecular Structure Analysis

The molecular formula of 2,5-Dichloro-4-fluorobenzaldehyde is C7H3Cl2FO . The molecular weight is 193 .Chemical Reactions Analysis

Fluorobenzaldehyde, a group of three constitutional isomers of fluorinated benzaldehyde, can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .Wirkmechanismus

Target of Action

Similar compounds such as fluorobenzaldehydes are known to be used in the synthesis of a variety of schiff base compounds . These Schiff base compounds can interact with various biological targets, including enzymes and receptors, and exhibit antimicrobial properties .

Mode of Action

The mode of action of 2,5-Dichloro-4-fluorobenzaldehyde is likely to involve its interaction with its targets via the aldehyde group. This interaction can lead to changes in the target’s structure and function, potentially altering biochemical pathways . .

Biochemical Pathways

It is known that fluorobenzaldehydes can be used as synthetic intermediates, suggesting that they may play a role in various biochemical synthesis pathways .

Result of Action

Given its potential role as a synthetic intermediate, it may contribute to the synthesis of various biologically active compounds .

Safety and Hazards

The safety data sheet for a similar compound, 3,5-Dichloro-4-fluorobenzaldehyde, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemische Analyse

Biochemical Properties

2,5-Dichloro-4-fluorobenzaldehyde, 95%, plays a significant role in biochemical reactions due to its reactive aldehyde group. It can form Schiff bases through condensation reactions with amines, which are important intermediates in the synthesis of various bioactive compounds . This compound interacts with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. Additionally, it can interact with proteins and other biomolecules through covalent bonding, influencing their structure and function.

Cellular Effects

2,5-Dichloro-4-fluorobenzaldehyde, 95%, affects various types of cells and cellular processes. It can influence cell signaling pathways by modifying key signaling molecules, leading to alterations in gene expression and cellular metabolism . For instance, it may affect the expression of genes involved in oxidative stress responses and apoptosis. The compound’s impact on cellular metabolism includes changes in the activity of metabolic enzymes and the levels of metabolites, which can affect overall cell function.

Molecular Mechanism

The molecular mechanism of 2,5-Dichloro-4-fluorobenzaldehyde, 95%, involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation . For example, it may inhibit aldehyde dehydrogenases, resulting in the accumulation of aldehydes and subsequent cellular effects. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dichloro-4-fluorobenzaldehyde, 95%, can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes and overall cell health.

Dosage Effects in Animal Models

The effects of 2,5-Dichloro-4-fluorobenzaldehyde, 95%, vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. High doses of the compound can also result in toxic or adverse effects, including cellular damage and apoptosis.

Metabolic Pathways

2,5-Dichloro-4-fluorobenzaldehyde, 95%, is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases and cytochrome P450s, leading to the formation of metabolites that may have different biological activities . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and function. Additionally, it may interact with cofactors such as NAD+ and NADH, affecting redox balance and energy production.

Transport and Distribution

The transport and distribution of 2,5-Dichloro-4-fluorobenzaldehyde, 95%, within cells and tissues are influenced by various factors. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can affect its biological activity and the extent of its effects on cellular processes. Accumulation of the compound in certain tissues may lead to localized effects and potential toxicity.

Subcellular Localization

2,5-Dichloro-4-fluorobenzaldehyde, 95%, exhibits specific subcellular localization, which can influence its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The compound’s subcellular localization can also impact its interactions with other biomolecules and its overall biological effects.

Eigenschaften

IUPAC Name |

2,5-dichloro-4-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIABKAXUPDVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801291763 | |

| Record name | Benzaldehyde, 2,5-dichloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230642-93-0 | |

| Record name | Benzaldehyde, 2,5-dichloro-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230642-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2,5-dichloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)

![[2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-acetonitrile, 95%](/img/structure/B6322992.png)